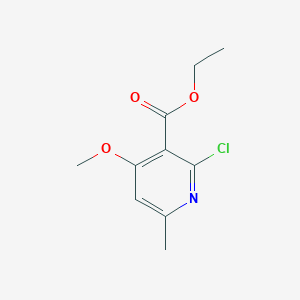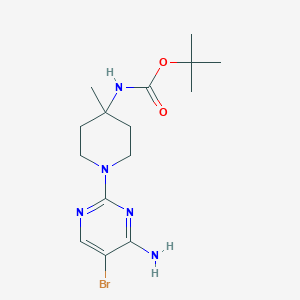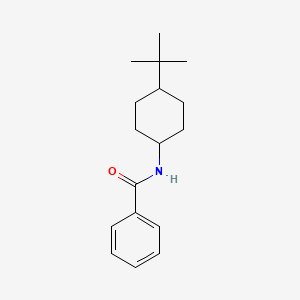
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with bulky alkyl groups, which significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol typically involves the alkylation of a phenolic precursor. The reaction conditions often require the use of strong bases and alkyl halides to introduce the desired alkyl groups at specific positions on the phenol ring. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the phenolic group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its antioxidant and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky alkyl groups influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with different alkyl groups, leading to variations in chemical behavior and applications.
4-tert-Butylcatechol: Another phenolic compound with distinct properties due to its different substitution pattern.
Uniqueness
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol stands out due to its specific alkyl substitutions, which confer unique steric and electronic effects. These characteristics make it particularly useful in applications requiring precise molecular interactions and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
55154-57-9 |
|---|---|
分子式 |
C21H36O |
分子量 |
304.5 g/mol |
IUPAC名 |
2,6-bis(2-methylpentan-2-yl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C21H36O/c1-9-11-20(5,6)17-13-16(15(3)4)14-18(19(17)22)21(7,8)12-10-2/h13-15,22H,9-12H2,1-8H3 |
InChIキー |
QMICHMFQKIAGCF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)




![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

